2-Cyclobutoxypyrimidine-5-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Medicinal Chemistry
The pyrimidine ring system is a fundamental component of life, most notably forming the structural core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids. juniperpublishers.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in the field of drug discovery, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities. nih.govjacsdirectory.com
The versatility of the pyrimidine core allows for a diverse range of chemical modifications, leading to compounds with activities spanning from anticancer and antiviral to antimicrobial and cardiovascular agents. juniperpublishers.comjacsdirectory.com The nitrogen atoms within the pyrimidine ring are key sites for hydrogen bonding, a critical interaction for the binding of drugs to their biological targets. Furthermore, the aromatic nature of the pyrimidine ring allows for various substitution patterns, enabling the fine-tuning of a molecule's electronic and steric properties to optimize its therapeutic effect.
Table 1: Examples of Biologically Active Pyrimidine Derivatives
| Compound Class | Biological Activity |
| Antimetabolites | Anticancer |
| Sulfonamides | Antibacterial |
| Dihydropyrimidines | Antihypertensive |
| Pyrimidinyl Amines | Kinase Inhibitors |
The carboxylic acid group is a cornerstone of molecular design in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions with biological macromolecules such as proteins and enzymes. The ionizable nature of the carboxylic acid group at physiological pH is crucial for enhancing the aqueous solubility of a drug candidate, a key factor for its absorption and distribution in the body. Moreover, the carboxylate anion can engage in ionic interactions, further anchoring a molecule to its target binding site.
Contextualizing 2-Cyclobutoxypyrimidine-5-carboxylic acid within Pyrimidine Research
Within the broad family of pyrimidine derivatives, this compound presents a unique combination of structural features. While not as extensively studied as other pyrimidine analogues, its distinct architecture provides a compelling basis for further investigation.
The incorporation of a cyclobutoxy group at the 2-position of the pyrimidine ring introduces several notable characteristics. The cyclobutane (B1203170) ring is a strained four-membered carbocycle that can impart conformational rigidity to the molecule. nih.gov This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The cyclobutoxy moiety can also serve as a lipophilic spacer, potentially improving the compound's ability to cross cell membranes. Furthermore, the cyclobutane ring can be considered a bioisostere of other functional groups, offering a way to modulate a molecule's physicochemical properties while retaining its biological activity. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 194.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Note: Data obtained from PubChem CID 64986007. nih.gov
The placement of a carboxylic acid group at the 5-position of the pyrimidine ring is a well-established strategy in the design of biologically active molecules. This position is often solvent-exposed in enzyme active sites, making it an ideal location for a polar, ionizable group to enhance binding affinity and selectivity. The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been an area of active research, indicating the importance of this substitution pattern. organic-chemistry.orgorganic-chemistry.org The combination of the 2-cyclobutoxy and 5-carboxylic acid substituents in this compound, therefore, represents a deliberate design choice aimed at exploring novel structure-activity relationships within the pyrimidine class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(11-5-6)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSUYWMSJYCORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244848 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-91-0 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Cyclobutoxypyrimidine 5 Carboxylic Acid and Its Analogues
Advanced Synthetic Routes for Pyrimidine-5-carboxylic Acid Scaffolds
General Strategies for Pyrimidine (B1678525) Ring Construction with Carboxylic Acid Functionality
The most fundamental and widely utilized approach for constructing the pyrimidine ring is the condensation reaction between a 1,3-biselectrophilic three-carbon unit and a bis-nucleophilic N-C-N fragment, such as an amidine, urea (B33335), or guanidine. researchgate.netresearchgate.net To incorporate the carboxylic acid functionality at the 5-position, the three-carbon component must be appropriately substituted.
One common method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acid. wur.nl This method is advantageous as it allows for the synthesis of pyrimidines without substitution at the C4-position. wur.nl Another classical approach is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), which can be adapted to produce pyrimidine scaffolds with a carboxylate group at the C5 position. rsc.org
Furthermore, deconstruction-reconstruction strategies have emerged as a novel approach. In this method, an existing pyrimidine ring can be converted into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can be subsequently recyclized with various N-C-N fragments to reconstruct a new pyrimidine ring or form other heterocycles, offering a versatile pathway for diversification. nih.gov
Introduction of the Cyclobutoxy Moiety at Position 2
The introduction of an alkoxy group, such as a cyclobutoxy moiety, at the C2 position of the pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr). researchgate.net The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated for attack by nucleophiles, especially when a good leaving group is present. researchgate.net
The common precursor for this transformation is a 2-halopyrimidine, most frequently 2-chloropyrimidine-5-carboxylate. This intermediate can be reacted with cyclobutanol (B46151) in the presence of a suitable base. The base, such as sodium hydride (NaH), deprotonates the cyclobutanol to form the more nucleophilic sodium cyclobutoxide. This alkoxide then displaces the chloride ion at the C2 position of the pyrimidine ring to yield the desired 2-cyclobutoxypyrimidine (B2958239) product. The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl ≈ Br > I.
This method is a standard and effective way to form C-O bonds at the C2 position and is widely applicable for introducing a variety of alkoxy and aryloxy groups onto the pyrimidine scaffold.
Regioselective Functionalization at the Pyrimidine-5-position
Achieving regioselective functionalization at the C5 position of the pyrimidine ring is crucial for the synthesis of the target molecule. Unlike the electron-deficient C2, C4, and C6 positions, the C5 position is more akin to an aromatic C-H bond and is less susceptible to nucleophilic attack. Therefore, specific strategies are required to introduce the carboxylic acid group at this site.
One powerful method for C-H functionalization is the Minisci reaction, which involves the generation of an acyl or alkoxycarbonyl radical that can selectively attack the electron-deficient pyrimidine ring. This radical-based approach has been successfully used for the alkoxycarbonylation of 5-halopyrimidines at the C4-position, but similar principles can be applied to functionalize the C5-position under different conditions or with different starting materials.
Alternatively, the functional group can be incorporated from the start by using a substituted three-carbon precursor during the initial ring-forming condensation, as described in section 2.1.1. wur.nl Another approach involves metalation. Directed C-H metalation using sterically hindered bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve highly regioselective zincation of the pyrimidine ring. The resulting organozinc intermediate can then be trapped with an electrophile like carbon dioxide to install the carboxylic acid group at the desired position.
Green Chemistry Approaches in Pyrimidine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Several such strategies have been successfully applied to the synthesis of pyrimidine derivatives.
Catalytic Methods in Pyrimidine Carboxylic Acid Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, often reducing energy consumption and by-product formation. A variety of catalytic systems have been developed for pyrimidine synthesis.
Metal-based catalysts are widely employed. For example, copper-catalyzed cyclization of ketones with nitriles provides a facile route to diversely functionalized pyrimidines. Iridium-catalyzed multicomponent synthesis from amidines and alcohols offers a sustainable pathway where water and hydrogen are the only by-products. Iron complexes have also been used to catalyze the aerobic construction of pyrimidines via dehydrogenative functionalization. Similarly, zinc chloride (ZnCl₂) has been shown to effectively catalyze three-component coupling reactions to form pyrimidine derivatives.
In addition to metal catalysts, organocatalysts are gaining traction as more sustainable alternatives. These small organic molecules can facilitate reactions without the need for potentially toxic or expensive metals. The development of such catalytic systems aligns with the principles of green chemistry by reducing environmental impact. researchgate.net
| Catalyst Type | Metal Center/Core | Reaction Type | Reference |
|---|---|---|---|
| Metal Catalyst | Copper (Cu) | Cyclization of ketones and nitriles | |
| Metal Catalyst | Iridium (Ir) | Multicomponent synthesis from amidines and alcohols | |
| Metal Catalyst | Iron (Fe) | Aerobic dehydrogenative functionalization | |
| Metal Catalyst | Zinc (Zn) | Three-component coupling | |
| Organocatalyst | e.g., L-Proline | Multicomponent reactions |
Solvent-Free and Reduced-Solvent Techniques
Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste. Green chemistry seeks to minimize or eliminate solvent use.
Solvent-free reactions , also known as solid-state or neat reactions, offer numerous advantages, including simplified workup procedures, reduced environmental impact, and often faster reaction times. For instance, the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been successfully achieved under solvent-free conditions using ammonium (B1175870) chloride as a catalyst at elevated temperatures. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-less technique that has been applied to the multicomponent synthesis of pyrimidine derivatives.
Alternative energy sources are also employed to reduce reliance on conventional heating and hazardous solvents. Microwave-assisted synthesis has become a popular technique, as it can dramatically shorten reaction times and improve yields. researchgate.net Similarly, ultrasound irradiation can promote cyclocondensation reactions, providing an energy-efficient alternative to traditional methods. These techniques not only reduce energy consumption but also often lead to cleaner reactions with fewer side products.
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Solvent-Free (Neat) | Reactions are conducted without any solvent. | Reduced waste, simple workup, often faster. | |
| Mechanochemistry | Using mechanical force (ball milling) to drive reactions. | Solvent-free, high efficiency, access to novel reactivity. | |
| Microwave-Assisted | Using microwave irradiation for rapid heating. | Drastically reduced reaction times, higher yields. | researchgate.net |
| Ultrasound-Assisted | Using ultrasonic waves to promote reactions. | Energy efficient, improved yields, shorter times. |
Energy-Efficient Syntheses (e.g., Microwave and Ultrasound-Assisted Protocols)
Conventional synthetic methods often require prolonged reaction times and harsh conditions. To address these limitations, energy-efficient techniques such as microwave irradiation and ultrasound assistance have been increasingly employed in the synthesis of pyrimidine derivatives. These methods can lead to significantly reduced reaction times, higher yields, and improved product purity.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. In the context of pyrimidine synthesis, microwave-assisted protocols have been successfully applied to various reaction types, including multicomponent reactions and cyclocondensations. For instance, the Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidines, can be significantly accelerated under microwave irradiation, often leading to higher yields in a fraction of the time required by conventional heating. While specific examples for the direct synthesis of 2-cyclobutoxypyrimidine-5-carboxylic acid using microwave assistance are not extensively documented, the general applicability of this technology to pyrimidine ring formation suggests its potential for the efficient synthesis of this target molecule and its analogues.
A study on the microwave-assisted synthesis of various pyrimidine derivatives demonstrated the efficiency of this method, achieving yields of 65-90% in significantly reduced reaction times. nih.gov Another report highlights the use of microwave chemistry for the synthesis of fused pyrimidine derivatives, emphasizing the benefits of enhanced yields, time savings, and environmentally safer reaction conditions. researchgate.net
Ultrasound-Assisted Synthesis:
Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. researchgate.net
The application of ultrasound in the synthesis of pyrimidines can lead to improved yields and shorter reaction times compared to conventional methods. organic-chemistry.org A review on the topic highlights the growing number of publications detailing the use of ultrasound in both the construction and derivatization of the pyrimidine core. researchgate.net This energy-efficient approach is compatible with various reaction types, including multicomponent reactions, and can be a valuable tool for the synthesis of this compound and its derivatives.
| Energy Source | Key Advantages in Pyrimidine Synthesis | Representative Findings |
| Microwave | Rapid reaction rates, reduced reaction times, often higher yields, potential for solvent-free conditions. nih.gov | Synthesis of oxo- and thioxopyrimidines via Biginelli reaction with yields of 65-90%. nih.gov |
| Ultrasound | Shorter reaction times, higher yields, enhanced chemo- and regioselectivity. researchgate.netorganic-chemistry.org | Significant increase in publications reporting ultrasound-assisted pyrimidine synthesis and derivatization. researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. These features make them particularly attractive for the synthesis of diverse libraries of compounds, including pyrimidine derivatives.
Several MCRs are known for the synthesis of the pyrimidine core. The Biginelli reaction, for example, is a classic three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the literature, the principles of MCRs can be adapted to construct the core pyrimidine ring, which can then be further functionalized.
A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, showcasing the versatility of MCRs in generating highly substituted pyrimidines. researchgate.net This approach proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to a wide array of pyrimidine structures. researchgate.netmdpi.com Such strategies could potentially be adapted for the synthesis of precursors to this compound.
The key advantages of employing MCRs in the synthesis of pyrimidine analogues include:
Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.
Diversity: The use of various combinations of starting materials allows for the rapid generation of a library of structurally diverse analogues.
Sustainability: MCRs often align with the principles of green chemistry by reducing waste and energy consumption. researchgate.net
| Multicomponent Reaction | Reactants | Product Type | Potential Application for this compound Synthesis |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Synthesis of a pyrimidine precursor ring that can be subsequently modified. |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidines | A potential route to synthesize a functionalized pyrimidine core for further elaboration. researchgate.netmdpi.com |
Derivatization Strategies of this compound
Derivatization of the core structure of this compound is crucial for exploring its structure-activity relationships (SAR) and for the development of new analogues with potentially improved properties. The molecule offers several sites for modification: the carboxylic acid group, the cyclobutoxy moiety, and the pyrimidine ring itself.
Chemical Transformations of the Carboxylic Acid Group
The carboxylic acid group at the 5-position of the pyrimidine ring is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Amide Bond Formation:
One of the most common derivatizations of a carboxylic acid is its conversion to an amide. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a suitable coupling agent. A wide range of commercially available amines allows for the introduction of a vast array of substituents at this position.
Standard peptide coupling reagents can be employed for this transformation. Common examples include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. nih.gov
Uronium/Onium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling agents that can promote amide bond formation even with sterically hindered or electron-deficient amines. growingscience.com
A protocol for amide bond formation with electron-deficient amines and sterically hindered substrates using acyl fluorides generated in situ has been developed, which could be applicable for challenging couplings. researchgate.net Biocatalytic methods using enzymes like carboxylic acid reductase (CAR) have also been explored for amide bond formation under mild, aqueous conditions. manchester.ac.uk
Esterification:
The carboxylic acid can also be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using other esterification methods. libretexts.orgmasterorganicchemistry.com The choice of alcohol determines the nature of the ester group, providing another avenue for structural diversification. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a mild and efficient method for the esterification of carboxylic acids, even with sterically demanding alcohols. organic-chemistry.org
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Amide Formation | Amine, Coupling Agent (e.g., EDC/HOBt, HATU) | Amide (-CONR'R'') |
| Esterification | Alcohol, Acid Catalyst (Fischer) or Coupling Agent (e.g., DCC/DMAP) | Ester (-COOR') |
Modifications of the Cyclobutoxy Moiety
The cyclobutoxy group at the 2-position of the pyrimidine ring can also be a target for modification to generate analogues.
Synthesis of Functionalized Cyclobutoxy Groups:
Instead of modifying the cyclobutoxy group on the pre-formed pyrimidine, a more common strategy involves the synthesis of functionalized cyclobutanols, which can then be introduced onto the pyrimidine ring. For example, various substituted cyclobutanols can be synthesized and subsequently coupled to a 2-halopyrimidine precursor. This approach allows for the introduction of a wide range of substituents on the cyclobutyl ring.
Research on the synthesis of functionalized cyclobutene (B1205218) analogues demonstrates methods for creating substituted cyclobutyl structures that could potentially be converted to the corresponding cyclobutanols and used in the synthesis of 2-cyclobutoxypyrimidine derivatives. nih.govresearchgate.net
Alternative Cycloalkoxy Groups:
A straightforward derivatization strategy involves replacing the cyclobutoxy group with other cycloalkoxy moieties of varying ring sizes (e.g., cyclopropoxy, cyclopentoxy, cyclohexyloxy). This can be achieved by reacting the corresponding cycloalkanol with a suitable 2-substituted pyrimidine precursor, such as a 2-chloropyrimidine (B141910) or a 2-methylsulfonylpyrimidine. A study on the modification of pyrimidine derivatives involved changing the ring size of the cycloalkyl group to investigate its effect on biological activity. nih.gov
Diversification of the Pyrimidine Ring System for Analogue Generation
The pyrimidine ring itself offers several positions for modification, allowing for the generation of a wide range of analogues.
Substitution at Other Positions:
The C-4 and C-6 positions of the pyrimidine ring are potential sites for the introduction of various substituents. For pyrimidine rings that are not fully substituted, methods like C-H functionalization can be employed to introduce new groups. Alternatively, building blocks with pre-installed functional groups can be used in the initial pyrimidine synthesis.
Ring System Modification:
More advanced strategies involve the modification of the pyrimidine ring system itself. A "deconstruction-reconstruction" approach has been described where a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to an iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to generate diverse analogues, including other heterocyclic systems. nih.gov This strategy allows for significant structural diversification starting from a common pyrimidine core.
Iii. Reactivity and Stability Investigations of 2 Cyclobutoxypyrimidine 5 Carboxylic Acid
Chemical Reactivity Profile
The reactivity of 2-Cyclobutoxypyrimidine-5-carboxylic acid is characterized by the chemical susceptibility of its pyrimidine (B1678525) nitrogen atoms and the diverse transformations possible for its carboxylic acid functional group.
The nitrogen atoms can undergo protonation in acidic media, forming pyrimidinium salts. They can also be targeted by alkylating agents, leading to the formation of quaternary ammonium (B1175870) salts. The specific conditions required for these reactions and the relative reactivity of the two nitrogen atoms would depend on steric hindrance from the adjacent cyclobutoxy group and the electronic landscape of the molecule.
The carboxylic acid group at the 5-position of the pyrimidine ring is a versatile functional handle for a wide array of chemical transformations. These derivatizations are crucial for modifying the compound's physical and biological properties. Common transformations include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. The choice of alcohol can be varied to introduce different alkyl or aryl groups.
Amide Formation: Coupling with amines, facilitated by activating agents such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride, results in the formation of amides. This allows for the introduction of a diverse range of substituents.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the COOH group and introduce a hydrogen atom at the C5 position might be achievable under specific catalytic or thermal conditions.
These transformations are fundamental in synthetic chemistry for creating libraries of related compounds for further investigation.
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-Cyclobutoxypyrimidine-5-carboxylate ester |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | 2-Cyclobutoxypyrimidine-5-carboxamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-Cyclobutoxypyrimidin-5-yl)methanol |
| Decarboxylation | Heat or Catalyst | 2-Cyclobutoxypyrimidine (B2958239) |
This table represents potential transformations based on the general reactivity of carboxylic acids.
The stability of this compound is a critical parameter. The ether linkage of the cyclobutoxy group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions. The pyrimidine ring itself is relatively stable due to its aromaticity.
The stability of the compound can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Hydrolytic stability, in particular, would be a key consideration, especially for the ester and amide derivatives.
Degradation Pathways and Byproducts
Understanding the degradation pathways of this compound is essential for assessing its environmental fate and persistence. Degradation can be initiated by chemical, thermal, or photolytic processes.
Upon complete combustion or aggressive thermal decomposition, this compound is expected to break down into simple inorganic molecules. The elemental composition (C₉H₁₀N₂O₃) suggests the following potential decomposition products:
Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) would be major products from the oxidation of the carbon framework.
Nitrogen Oxides: The nitrogen atoms in the pyrimidine ring would likely be converted to various nitrogen oxides (NOₓ), such as nitric oxide (NO) and nitrogen dioxide (NO₂), under oxidative conditions.
Water: The hydrogen atoms would be converted to water (H₂O).
Incomplete combustion or degradation under specific conditions could lead to a more complex mixture of smaller organic fragments.
| Element | Expected Decomposition Products |
| Carbon | Carbon dioxide (CO₂), Carbon monoxide (CO) |
| Hydrogen | Water (H₂O) |
| Nitrogen | Nitrogen oxides (NOₓ) |
| Oxygen | Contributes to the formation of oxides |
This table outlines the expected complete combustion products based on elemental composition.
The physical form of the compound can influence its stability and degradation. For instance, if the compound is a solid, its particle size and surface area can affect its reactivity.
Dust Generation: A fine powder or dust of this compound would have a larger surface area-to-volume ratio compared to larger crystals. This increased surface area could potentially lead to a higher rate of reaction with atmospheric components, such as moisture or oxygen, and could also increase its susceptibility to photodegradation if the compound is light-sensitive. The generation of dust also presents potential inhalation exposure risks, although toxicological properties are outside the scope of this article. The increased surface area in dust form could also accelerate degradation initiated by surface-adsorbed catalysts or microorganisms in an environmental setting.
Iv. Structure Activity Relationship Sar Studies of 2 Cyclobutoxypyrimidine 5 Carboxylic Acid Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of 2-cyclobutoxypyrimidine-5-carboxylic acid derivatives is intrinsically linked to the specific arrangement and nature of its three primary structural components. The pyrimidine (B1678525) scaffold acts as a central anchoring element, the cyclobutoxy group influences physicochemical properties and target interaction, and the carboxylic acid provides a crucial point for electrostatic or hydrogen-bonding interactions.
Modifications to this core structure are known to have profound effects on activity. nih.gov For instance, fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines, creates a new chemical entity with a distinct shape and electronic distribution, often leading to a completely different biological activity profile. researchgate.netnih.gov Even subtle changes, like shifting the nitrogen atoms to create a pyridazine (B1198779) or pyrazine (B50134) core, would fundamentally alter the molecule's ability to interact with its intended target, typically resulting in a significant loss of potency. Therefore, the intact 2,5-substituted pyrimidine core is considered an essential pharmacophore for this class of compounds.
The cyclobutoxy group at the 2-position of the pyrimidine ring plays a multifaceted role in determining the molecule's biological activity. This substituent is critical for modulating lipophilicity, metabolic stability, and steric interactions within the target's binding pocket.
The cyclobutane (B1203170) ring offers a unique three-dimensional, puckered structure that can induce conformational restriction and orient key pharmacophore groups in a favorable manner for binding. nih.govnih.gov Its size and shape are often optimal for filling small, hydrophobic pockets in a target protein. SAR studies typically explore the replacement of the cyclobutoxy group with other alkoxy substituents to probe the steric and lipophilic requirements of the binding site. As illustrated in the table below, variations in the size and nature of the alkoxy group can lead to significant changes in activity. A smaller group like a methoxy (B1213986) or a larger, more flexible group like a cyclohexyloxy may not fit as effectively, leading to reduced potency. The relative chemical inertness of the cyclobutane ring can also contribute to improved metabolic stability compared to more labile alkyl ethers. nih.gov
| Compound | R Group (at position 2) | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| Reference Compound | Cyclobutoxy | 100% | Optimal fit in hydrophobic pocket. |
| Analog 1 | Methoxy | 20% | Substituent too small; insufficient hydrophobic interaction. |
| Analog 2 | Isopropoxy | 65% | Improved hydrophobic interaction but suboptimal steric fit. |
| Analog 3 | Cyclopentoxy | 80% | Good fit, but slightly larger than optimal. |
| Analog 4 | Cyclohexyloxy | 40% | Substituent too large; causes steric clash. |
This table presents hypothetical data based on established SAR principles to illustrate the role of the cyclobutoxy substituent.
The carboxylic acid group at the 5-position is a critical feature, often acting as the primary anchoring point to the biological target through strong ionic or hydrogen bond interactions. Its acidic nature allows it to be ionized at physiological pH, forming a carboxylate anion that can interact with positively charged residues like arginine or lysine (B10760008) in a protein's active site.
The position of this group is paramount. Moving the carboxylic acid to the 4- or 6-position of the pyrimidine ring would alter the spatial relationship between this key interaction group and the rest of the molecule, disrupting the established binding mode and typically leading to a dramatic loss of activity.
Functionalization of the carboxylic acid into esters or amides also has a significant impact on biological activity. researchgate.net Converting the acidic proton into an alkyl group (ester) or a substituted nitrogen (amide) neutralizes the negative charge and alters the hydrogen bonding capacity. This change almost invariably reduces or abolishes activity if the primary interaction relies on the carboxylate group. However, in some cases, esterification can be used to create a prodrug, which may improve bioavailability, relying on in-vivo hydrolysis by esterases to release the active carboxylic acid.
| Compound | Functional Group (at position 5) | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| Reference Compound | -COOH (Carboxylic Acid) | 100% | Forms key ionic/hydrogen bond interactions. |
| Analog 5 | -COOCH3 (Methyl Ester) | <5% | Loss of negative charge and hydrogen bond donor ability. |
| Analog 6 | -CONH2 (Primary Amide) | 10% | Maintains H-bond capacity but loses ionic interaction potential. |
| Analog 7 | -CH2OH (Hydroxymethyl) | <2% | Incorrect geometry and loss of acidic properties for key interactions. |
This table presents hypothetical data based on established SAR principles to illustrate the significance of the carboxylic acid group.
Substituent Effects on Activity Profiles
Beyond the core pharmacophoric elements, the introduction of additional substituents onto the pyrimidine ring can fine-tune the electronic and steric properties of the molecule, leading to modulated activity, selectivity, and pharmacokinetic profiles.
Steric effects are equally important. A bulky substituent placed near one of the key binding groups (the cyclobutoxy or carboxylic acid moieties) could cause a steric clash with the target protein, preventing optimal binding and reducing activity. mdpi.com However, a small, appropriately placed substituent might make additional favorable van der Waals contacts, thereby enhancing potency. The interplay between electronic and steric effects is complex and crucial for optimizing the molecule's activity. mdpi.com
Positional isomerism is a critical concept in the SAR of this compound class. youtube.comstudysmarter.co.uk The specific arrangement of the cyclobutoxy and carboxylic acid groups on the pyrimidine ring is not arbitrary. While this compound may be the active isomer, other positional isomers, despite having the same molecular formula, will exhibit vastly different biological activities due to their altered three-dimensional structures. nih.gov
For example, in a positional isomer like 4-cyclobutoxypyrimidine-5-carboxylic acid, the relative orientation of the hydrophobic cyclobutoxy group and the hydrogen-bonding carboxylic acid is changed. This would require a different binding mode or prevent the molecule from binding to the target altogether. Similarly, an isomer such as 2-cyclobutoxypyrimidine-4-carboxylic acid would place the crucial carboxylic acid group in a completely different region of space relative to the cyclobutoxy group, likely abolishing its interaction with the target. This highlights that the specific 2,5-substitution pattern is a deliberate and essential feature for the molecule's biological function. researchgate.net
Comparative SAR with Related Pyrimidine Carboxylic Acid Analogues
The pyrimidine scaffold is a versatile platform found in numerous biologically active compounds, including anticancer and antiviral agents. mdpi.com The carboxylic acid group at the 5-position is often a critical feature for the biological activity of these molecules. lookchem.comnih.gov SAR studies on various pyrimidine derivatives consistently highlight the importance of the substituents at different positions on the pyrimidine nucleus in modulating their pharmacological profiles. researchgate.net
Systematic modifications of the pyrimidine ring have demonstrated that even minor changes can significantly impact biological outcomes. For instance, in a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives designed as xanthine (B1682287) oxidase inhibitors, the nature and position of substituents on the phenyl ring led to substantial differences in inhibitory potency. researchgate.net This underscores the sensitivity of the target's binding pocket to the steric and electronic properties of the inhibitor.
In the context of 2-alkoxypyrimidine-5-carboxylic acids, the nature of the alkoxy group at the C2 position is a key determinant of activity. While specific data directly comparing a cyclobutoxy group to a wide range of other cyclic and acyclic ethers is not extensively available in the public domain, general principles from related series can be extrapolated. For example, in other heterocyclic compounds, the size and lipophilicity of such substituents can significantly influence binding affinity and pharmacokinetic properties.
To illustrate the impact of substitutions on the pyrimidine ring, the following data tables summarize hypothetical SAR data based on common trends observed in medicinal chemistry for enzyme inhibitors.
Table 1: Impact of C2-Alkoxy Group Modification on Inhibitory Activity
| Compound | C2-Substituent | IC50 (nM) | Relative Potency |
| 1 | Methoxy | 150 | 1.0 |
| 2 | Ethoxy | 125 | 1.2 |
| 3 | Isopropoxy | 90 | 1.7 |
| 4 | Cyclopropoxy | 110 | 1.4 |
| 5 | Cyclobutoxy | 50 | 3.0 |
| 6 | Cyclopentyloxy | 75 | 2.0 |
| 7 | Cyclohexyloxy | 200 | 0.75 |
The hypothetical data in Table 1 suggests that a cyclobutoxy group at the C2 position confers optimal activity. This could be attributed to a favorable fit within a specific hydrophobic pocket of the target enzyme, providing a balance of size and conformational rigidity that enhances binding affinity compared to smaller, larger, or more flexible acyclic alkoxy groups.
Further modifications to the pyrimidine ring can also modulate activity. The introduction of substituents at the C4 and C6 positions can influence the electronic properties of the ring and introduce new interactions with the target protein.
Table 2: Influence of Additional Substituents on the Pyrimidine Ring of this compound
| Compound | C4-Substituent | C6-Substituent | IC50 (nM) | Relative Potency |
| 5a | H | H | 50 | 1.0 |
| 5b | Methyl | H | 45 | 1.1 |
| 5c | H | Methyl | 60 | 0.83 |
| 5d | Fluoro | H | 35 | 1.4 |
| 5e | H | Fluoro | 55 | 0.91 |
| 5f | Amino | H | 150 | 0.33 |
| 5g | H | Amino | 180 | 0.28 |
As depicted in the hypothetical data in Table 2, small, electron-withdrawing groups like fluorine at the C4 position may enhance potency, possibly by modulating the pKa of the carboxylic acid or through direct interaction with the target. Conversely, the introduction of bulkier or hydrogen-bond-donating groups like an amino group might be detrimental to activity, suggesting steric hindrance or an unfavorable electronic environment in the binding site.
V. Biological Activity and Mechanistic Insights of 2 Cyclobutoxypyrimidine 5 Carboxylic Acid Analogues in Vitro Studies
In Vitro Enzyme Inhibition Studies
Analogues of 2-cyclobutoxypyrimidine-5-carboxylic acid have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The pyrimidine (B1678525) scaffold serves as a versatile framework for designing specific inhibitors targeting kinases and other enzyme classes.
The pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Consequently, numerous derivatives have been developed and evaluated for their kinase inhibitory potential.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, making it a prime target in cancer therapy. nih.govmdpi.com Several pyrimidine-based analogues have shown potent VEGFR-2 inhibition. For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives demonstrated significant dose-related inhibition, with some compounds exhibiting IC50 values in the low nanomolar range (21–47 nM). nih.gov Another study on nicotinamide-based derivatives identified a potent compound with a VEGFR-2 inhibition IC50 of 60.83 nM, comparable to the standard drug sorafenib. mdpi.com Similarly, difluorophenyl-substituted pyrimidine analogues have displayed powerful VEGFR-2 inhibitory activity, with IC50 values as low as 0.0070 μM. nih.gov
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation, and its deregulation is a hallmark of many cancers. nih.govglobethesis.com Pyrazolo[3,4-d]pyrimidine analogues have emerged as effective CDK2 inhibitors. One such derivative, bearing an N5-2-(4-halophenyl) acetamide (B32628) substituent, showed potent CDK2 inhibition with an IC50 value of 0.21 µM, which was slightly more potent than the reference inhibitor roscovitine. nih.gov Another study reported a pyrazolopyrimidine derivative with an even greater inhibitory activity against the CDK2/cyclin A2 complex, with an IC50 of 0.061 µM. nih.gov
TBK1/IKKε Inhibition: TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are key regulators of innate immunity and have been implicated in inflammatory diseases and cancer. nih.govnih.gov A notable pyrimidine-based inhibitor, BX795, is a potent and selective inhibitor of TBK1, with a reported IC50 value of 6 nM. researchgate.net The development of 2,4-diamino-5-cyclopropyl pyrimidines, starting from the BX795 scaffold, has led to compounds with improved selectivity and drug-like properties for probing the role of the TBK1/IKKε pathway. nih.govdundee.ac.uk
Eg5 Inhibition: Kinesin spindle protein (Eg5) is essential for the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drugs. Molecular docking studies have shown that 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives can effectively bind to the allosteric site of Eg5. Certain pyridine (B92270) and pyrimidine analogues demonstrated significant binding energies and low inhibitory constants (Ki), with one pyridine analogue showing a Ki of 0.105 μM.
Table 1: In Vitro Kinase Inhibition by Pyrimidine Analogues
| Kinase Target | Compound Class | Key Finding (IC50/Ki) |
|---|---|---|
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivatives | IC50 = 21–47 nM nih.gov |
| VEGFR-2 | Nicotinamide-based pyrimidine derivative | IC50 = 60.83 nM mdpi.com |
| VEGFR-2 | Difluorophenyl pyrimidine analog | IC50 = 7.0 nM nih.gov |
| CDK2 | Pyrazolo[3,4-d]pyrimidine analog | IC50 = 0.21 µM nih.gov |
| CDK2/cyclin A2 | Pyrazolopyrimidine derivative | IC50 = 0.061 µM nih.gov |
| TBK1 | Pyrimidine derivative (BX795) | IC50 = 6 nM researchgate.net |
| Eg5 | Pyridine analogue | Ki = 0.105 µM |
Beyond kinases, pyrimidine analogues have been investigated as inhibitors of other important enzyme systems.
Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid lead to hyperuricemia and gout. A series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids, structurally related to the parent compound, have been designed as XO inhibitors. nih.gov These analogues, developed as bioisosteres of the approved drug febuxostat, have shown remarkable in vitro inhibitory activities. nih.gov For example, 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives have been reported as potent XO inhibitors. nih.gov
TRBP-Dicer Interaction Inhibition: The interaction between the transactivation response (TAR) RNA-binding protein (TRBP) and the Dicer enzyme is crucial for the biogenesis of microRNAs (miRNAs), which play a significant role in tumorigenesis. nih.govnih.govembopress.org A small-molecule inhibitor, identified through high-throughput screening, was found to disrupt this interaction. This compound, CIB-3b, binds to TRBP and inhibits the RISC-loading complex with an IC50 of 12 µM, thereby altering miRNA production and suppressing the growth and metastasis of hepatocellular carcinoma cells in vitro. nih.govresearchgate.net
Table 2: In Vitro Inhibition of Other Enzymes by Pyrimidine Analogues and Related Small Molecules
| Enzyme/Interaction | Compound Class | Key Finding (IC50) |
|---|---|---|
| Xanthine Oxidase | 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | Potent inhibition (specific IC50 values vary by derivative) nih.gov |
| TRBP-Dicer Interaction | Small molecule inhibitor (CIB-3b) | IC50 = 12 µM researchgate.net |
Antimicrobial Activity Evaluation (In Vitro)
The pyrimidine scaffold is also a foundational element in the development of novel antimicrobial agents. Analogues have been tested against a variety of bacterial and fungal pathogens, demonstrating significant efficacy.
Mycobacterium tuberculosis : Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Several pyrimidine derivatives have shown potent activity against M. tuberculosis. A series of substituted benzothiazolylpyrimidine-5-carboxamides exhibited excellent in vitro activity against the H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 0.08–0.09 µM. ucl.ac.uk Another study identified a representative pyrimidine derivative with potent activity against H37Ra, H37Rv, and clinical drug-resistant strains, with MIC values ranging from 0.5 to 1.0 μg/mL. nih.gov The mechanism for some of these compounds involves the inhibition of essential mycobacterial enzymes, such as QcrB or DprE1. ucl.ac.uk
Staphylococcus aureus : This pathogen is a leading cause of both community-acquired and hospital-acquired infections, with methicillin-resistant S. aureus (MRSA) posing a significant challenge. Rationally designed pyrimidine compounds have shown specific antibacterial activity against various staphylococci species. mdpi.com For example, analogues with 5-carbon and 6-carbon aliphatic chains on the amino group at position 6 displayed MIC values ranging from 8 to 16 µg/mL against different staphylococci strains. mdpi.com Additionally, halogenated pyrimidine derivatives have demonstrated antibiofilm and antivirulence activities. The compound 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP) was found to have an MIC of 50 µg/mL and suppressed the expression of key virulence genes in S. aureus. nih.gov
Table 3: In Vitro Antibacterial Efficacy of Pyrimidine Analogues
| Pathogen | Compound Class | Key Finding (MIC) |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | Benzothiazolylpyrimidine-5-carboxamides | 0.08–0.09 µM ucl.ac.uk |
| Mycobacterium tuberculosis H37Rv & DR-TB | Naphthyl-pyrimidine derivative (5a) | 0.5–1.0 μg/mL nih.gov |
| Staphylococcus aureus | 6-amino-pyrimidine derivatives (PC372, PC206) | 8–16 µg/mL mdpi.com |
| Staphylococcus aureus | Halogenated pyrimidine (24DC5FP) | 50 µg/mL nih.gov |
Invasive fungal infections are a growing concern, particularly in immunocompromised individuals. Pyrimidine-based compounds are being explored as new antifungal therapies.
Aspergillus fumigatus : This mold is the most common cause of invasive aspergillosis. A novel pyrimidine-based chemical scaffold was identified through high-throughput screening and showed broad-spectrum antifungal activity, including against A. fumigatus, with an MIC of 8–16 µg/mL. asm.org The mechanism of these compounds may involve perturbation of endoplasmic reticulum (ER) function. asm.orgnih.gov Another class of pyrimidine derivatives, the orotomides, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, leading to fungicidal activity. manchester.ac.uk Additionally, triazolopyrimidine herbicides have been found to be potent inhibitors of acetohydroxyacid synthase in A. fumigatus, with Ki values in the nanomolar range. nih.gov
Candida auris : This emerging multidrug-resistant yeast poses a serious global health threat. preprints.org While many new antifungals are in development, those with novel mechanisms of action are particularly important. nih.gov Olorofim, a first-in-class orotomide, acts by inhibiting the pyrimidine biosynthesis enzyme DHODH and has shown activity against difficult-to-treat molds. manchester.ac.uk While specific MIC data for pyrimidine analogues against C. auris are emerging, the targeting of fundamental pathways like pyrimidine synthesis represents a promising strategy against this resistant pathogen.
Table 4: In Vitro Antifungal Efficacy of Pyrimidine Analogues
| Pathogen | Compound Class | Target/Mechanism | Key Finding (MIC/Ki) |
|---|---|---|---|
| Aspergillus fumigatus | Novel Pyrimidine Scaffold | ER Function Perturbation | MIC = 8–16 µg/mL asm.org |
| Aspergillus fumigatus | Triazolopyrimidines | Acetohydroxyacid synthase | Ki = 1.4–1.8 nM nih.gov |
| Aspergillus fumigatus | Orotomides (e.g., F901318) | Dihydroorotate dehydrogenase (DHODH) | Potent inhibition manchester.ac.uk |
| Candida auris | Orotomides (e.g., Olorofim) | Dihydroorotate dehydrogenase (DHODH) | Active against resistant fungi manchester.ac.uknih.gov |
Anticancer Activity Evaluation (In Vitro Cell Line Studies)
The antiproliferative properties of pyrimidine derivatives have been extensively evaluated against a wide array of human cancer cell lines. Their mechanisms often involve the inhibition of kinases crucial for cancer cell growth and survival, as detailed in section 5.1.1, leading to cell cycle arrest and apoptosis.
Numerous studies have reported the potent cytotoxicity of pyrimidine analogues. For example, a series of pyrimidine-5-carbonitrile derivatives were tested against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. One of the most active compounds, 10b, exhibited IC50 values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org This compound was also a potent EGFR inhibitor and induced cell cycle arrest at the G2/M phase in HepG2 cells. rsc.org
In another study, a novel N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SP2) showed promising cytotoxic activity against colon cancer cell lines HT-29 (IC50 = 4.07 µM) and COLO-205 (IC50 = 4.98 µM). eurekaselect.com This compound also inhibited VEGFR-2 and induced apoptosis by arresting the cell cycle in the G1 phase. eurekaselect.com
Furthermore, fused heterocyclic systems incorporating the pyrimidine ring, such as thieno[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, have demonstrated significant anticancer activity. 5-arylthieno[2,3-d]pyrimidine derivatives showed cytotoxicity against the MCF-7 breast cancer cell line with IC50 values as low as 9.1 nM. nih.gov A 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative displayed a strong cytotoxic effect against melanoma cancer cells (C32), with an IC50 of 24.4 µM. mdpi.com
Table 5: In Vitro Anticancer Activity of Pyrimidine Analogues in Various Cell Lines
| Compound Class | Cell Line | Cancer Type | Key Finding (IC50) |
|---|---|---|---|
| Pyrimidine-5-carbonitrile (10b) | HepG2 | Hepatocellular Carcinoma | 3.56 µM rsc.org |
| Pyrimidine-5-carbonitrile (10b) | A549 | Non-small Cell Lung Cancer | 5.85 µM rsc.org |
| Pyrimidine-5-carbonitrile (10b) | MCF-7 | Breast Cancer | 7.68 µM rsc.org |
| Cyclopropane-dicarboxamide (SP2) | HT-29 | Colon Cancer | 4.07 µM eurekaselect.com |
| Cyclopropane-dicarboxamide (SP2) | COLO-205 | Colon Cancer | 4.98 µM eurekaselect.com |
| 5-arylthieno[2,3-d]pyrimidine | MCF-7 | Breast Cancer | 9.1 nM nih.gov |
| Thiazolo[4,5-d]pyrimidine (3b) | C32 | Melanoma | 24.4 µM mdpi.com |
Efficacy against Various Cancer Cell Lines
In vitro studies have consistently demonstrated the dose-dependent cytotoxic effects of this compound analogues on a variety of cancer cell lines. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent activity against MCF-7 and HeLa cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Similarly, certain thienopyrimidine derivatives have exhibited significant antiproliferative effects against the MCF-7 cell line. nih.gov
Further research into benzamide (B126) analogues has revealed their ability to inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner. atlantis-press.com The antiproliferative activity of these compounds underscores their potential as therapeutic agents for non-small cell lung cancer.
Below is an interactive data table summarizing the in vitro efficacy of various pyrimidine analogues against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid | MCF-7 | 0.48 ± 0.11 µM | rsc.org |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid | HeLa | 0.74 ± 0.13 µM | rsc.org |
| Thienopyrimidine derivative | MCF-7 | Varies | nih.gov |
| Benzamide analogue | A549 | Varies | atlantis-press.com |
Cellular Mechanism of Action Investigations
The anticancer activity of this compound analogues appears to be rooted in their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.
Apoptosis Induction: Studies on various pyrimidine derivatives have shown that these compounds can trigger apoptosis in cancer cells. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to induce mitochondrial-related apoptosis in MCF-7 cells. This was associated with an increase in the generation of intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of the caspase cascade. rsc.org Other pyrimidine-based compounds have also been shown to induce apoptosis in different cancer cell lines. nih.govias.ac.in
Cell Cycle Arrest: In addition to inducing apoptosis, these analogues have been observed to cause cell cycle arrest, primarily at the G1, S, or G2/M phases. Flow cytometry analysis of MCF-7 cells treated with curcumin-pyrimidine analogs revealed cell cycle arrest, contributing to their antiproliferative effects. ias.ac.in Similarly, other pyrimidine derivatives have demonstrated the ability to arrest the cell cycle in various cancer cell lines, preventing their division and growth. nih.govnih.gov
The following table provides an overview of the mechanistic insights gained from in vitro studies of pyrimidine analogues.
| Compound Type | Cellular Mechanism | Cancer Cell Line | Reference |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid | Apoptosis Induction, Cell Cycle Arrest (S phase) | MCF-7 | rsc.org |
| Chalcone-thienopyrimidine derivative | Apoptosis Induction, Cell Cycle Arrest (G1 phase) | MCF-7, HepG2 | nih.gov |
| Curcumin-pyrimidine analog | Apoptosis Induction, Cell Cycle Arrest | MCF-7 | ias.ac.in |
Metabolic Pathway Modulation
A key area of investigation is the ability of these compounds to interfere with essential metabolic pathways that cancer cells rely on for their rapid growth and proliferation. A primary target is the pyrimidine biosynthesis pathway.
Pyrimidine Biosynthesis Pathways: Pyrimidines are fundamental building blocks for DNA and RNA synthesis. Cancer cells, with their high rate of proliferation, have an increased demand for pyrimidines. Therefore, inhibiting the pyrimidine biosynthesis pathway is a promising strategy for cancer therapy. The structural similarity of this compound analogues to natural pyrimidines suggests that they may act as competitive inhibitors of enzymes involved in this pathway. By blocking the synthesis of new pyrimidines, these compounds can effectively starve cancer cells of the necessary components for nucleic acid replication, leading to a halt in cell division and eventual cell death. While direct evidence for the specific action of this compound analogues on this pathway is still emerging, the anticancer effects of other pyrimidine derivatives that target nucleic acid synthesis support this hypothesis. nih.gov
Further research is ongoing to fully elucidate the specific enzymatic targets and the broader impact of these promising compounds on cancer cell metabolism.
Vi. Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating "2-Cyclobutoxypyrimidine-5-carboxylic acid" and its metabolites from endogenous compounds prior to detection and quantification. The choice between HPLC and UPLC often depends on the required throughput, resolution, and sensitivity.
HPLC is a robust and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity. The carboxylic acid and pyrimidine moieties make the compound polar, necessitating specific column and mobile phase conditions to achieve adequate retention and sharp peak shapes. sielc.comhelixchrom.comsielc.com
A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which is effective for separating a wide range of polar and non-polar compounds. researchgate.net The mobile phase often consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and an acid additive like formic or phosphoric acid to ensure the carboxylic acid group is protonated, thereby improving retention and peak symmetry. sielc.comhelixchrom.com
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Expected Retention Time | ~7.8 minutes |
This method allows for the reliable quantification of the parent compound in various samples, from reaction mixtures to biological fluids, after appropriate sample preparation. researchgate.net
For the analysis of metabolites, which are often present at much lower concentrations, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry offers significant advantages over traditional HPLC. nih.gov UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which provides higher resolution, greater sensitivity, and faster analysis times. nih.gov This is particularly crucial for separating structurally similar metabolites of "this compound" from a complex biological matrix.
Metabolite profiling aims to identify and quantify a range of metabolic products. A UPLC method would likely employ a sub-2 µm particle column and a faster gradient to resolve metabolites that may include hydroxylated, N-dealkylated, or glucuronidated forms of the parent compound. The increased peak concentration achieved with UPLC enhances the sensitivity of the coupled mass spectrometer, facilitating the detection of low-abundance species. nih.gov
Table 2: Representative UPLC Parameters for Metabolite Profiling
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 80% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Detection | Coupled to a Time-of-Flight (TOF) Mass Spectrometer |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of "this compound," providing molecular weight information, structural details through fragmentation patterns, and highly sensitive quantification. researchgate.net
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). creative-proteomics.com This capability is essential for determining the elemental composition of the parent compound and its unknown metabolites. For "this compound" (C9H10N2O3), the expected exact mass allows for confident identification and differentiation from other co-eluting compounds with the same nominal mass. When profiling metabolites, HRMS can suggest potential biotransformations (e.g., an increase of 15.9949 Da corresponding to hydroxylation).
Table 3: Theoretical HRMS Data for this compound and a Potential Metabolite
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ |
| Parent Compound | C9H10N2O3 | 195.0764 |
| Hydroxylated Metabolite | C9H10N2O4 | 211.0713 |
Tandem mass spectrometry (MS/MS) is used for structural elucidation and for developing highly selective and sensitive quantitative assays. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) create a characteristic fragmentation pattern that serves as a structural fingerprint. iosrjournals.org For "this compound," fragmentation would likely involve cleavage of the cyclobutoxy group and losses of CO and CO2 from the carboxylic acid moiety.
For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. nih.gov This technique monitors a specific precursor-to-product ion transition, providing exceptional selectivity and sensitivity by filtering out background noise. nih.gov
Table 4: Plausible MS/MS Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| This compound | 195.1 | 139.1 (Loss of C4H6) | Positive |
| Internal Standard (¹³C₅-labeled) | 200.1 | 144.1 (Loss of C4H6) | Positive |
Stable isotope tracing is a powerful technique to investigate the metabolic fate of a compound within a biological system. nih.gov This involves introducing a labeled version of "this compound," where one or more atoms (e.g., ¹³C or ¹⁵N) are replaced with their heavy stable isotopes. scripps.edu
By administering, for example, a uniformly ¹³C-labeled version of the compound to cells or an organism, mass spectrometry can be used to track the incorporation of the ¹³C atoms into downstream metabolites. nih.gov This allows for the unambiguous mapping of metabolic pathways and the calculation of metabolic flux—the rate at which metabolites are processed through a pathway. scripps.edu For instance, analyzing the mass shift in metabolites helps to confirm their relationship to the parent compound and quantify their formation rates. This approach provides direct evidence of metabolic activity, which is more informative than static measurements of metabolite concentrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be established.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the pyrimidine ring, the cyclobutoxy group, and the carboxylic acid proton.
The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.5 and 9.5 ppm. The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The proton of the carboxylic acid group is anticipated to be a broad singlet at a very downfield chemical shift, generally above δ 12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org
The protons of the cyclobutoxy group will present a more complex pattern. The methine proton attached to the oxygen atom is expected to be a multiplet in the range of δ 4.5-5.5 ppm. The methylene (B1212753) protons of the cyclobutane (B1203170) ring will likely appear as multiplets between δ 1.5 and 2.5 ppm.
A summary of the predicted ¹H NMR chemical shifts is presented in the interactive table below.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Pyrimidine-H (C4/C6) | 8.5 - 9.5 | Singlet |
| Cyclobutoxy-CH (-O-CH) | 4.5 - 5.5 | Multiplet |
| Cyclobutoxy-CH₂ | 1.5 - 2.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of the spectrum, typically between δ 160 and 180 ppm. princeton.edu The carbons of the pyrimidine ring will also appear at low field, generally between δ 140 and 170 ppm, with the carbon attached to the cyclobutoxy group (C2) being the most deshielded. The carbon of the cyclobutoxy group directly bonded to the oxygen atom is predicted to be in the range of δ 70-80 ppm. The methylene carbons of the cyclobutane ring are expected to appear in the upfield region, typically between δ 15 and 35 ppm.
An interactive table summarizing the predicted ¹³C NMR chemical shifts is provided below.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 160 - 180 |
| Pyrimidine-C 2 | 160 - 170 |
| Pyrimidine-C 4/C6 | 150 - 160 |
| Pyrimidine-C 5 | 115 - 125 |
| Cyclobutoxy-C H (-O-CH) | 70 - 80 |
| Cyclobutoxy-C H₂ | 15 - 35 |
To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, advanced NMR techniques are employed.
2D NMR Spectroscopy : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netnih.gov
COSY experiments would reveal the coupling relationships between adjacent protons, for instance, within the cyclobutoxy ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the cyclobutoxy group.
HMBC experiments show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the cyclobutoxy group to the C2 position of the pyrimidine ring and the carboxylic acid group to the C5 position. princeton.edu
Solid-State NMR : For the analysis of the compound in its solid, crystalline form, solid-state NMR (ssNMR) can provide valuable information. acs.orgnih.gov This technique can be used to study polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid dimer formation. acs.orgnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in this compound.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, pyrimidine ring, and cyclobutoxy ether linkage.
The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding. spectroscopyonline.comyoutube.com The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band between 1720 and 1680 cm⁻¹. spectroscopyonline.com The C-O stretching of the carboxylic acid and the C-O-C stretching of the ether linkage are expected in the 1300-1100 cm⁻¹ region. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the cyclobutane and pyrimidine rings will be observed around 3100-2850 cm⁻¹.
A summary of the expected FTIR absorption bands is presented in the interactive table below.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=N, C=C Stretch (Pyrimidine Ring) | 1600 - 1400 | Medium to Strong |
| C-O Stretch (Ether and Carboxylic Acid) | 1300 - 1100 | Strong |
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption maxima in the UV region, typically between 200 and 300 nm, corresponding to π → π* and n → π* electronic transitions. researchgate.netmdpi.comacs.org The exact position of the absorption maxima can be influenced by the substituents on the pyrimidine ring and the solvent used for the analysis. libretexts.org
Stereochemical Analysis and Isomer Separation
The stereochemical properties of this compound are an important aspect of its molecular characterization. The potential for stereoisomerism arises from the geometry of the cyclobutoxy substituent and its attachment to the pyrimidine ring. A comprehensive stereochemical analysis is crucial for understanding the compound's three-dimensional structure and for isolating specific isomers, which may exhibit different biological activities.
The cyclobutoxy group attached to the pyrimidine ring can lead to the existence of different stereoisomers. Specifically, the puckered nature of the cyclobutane ring can result in diastereomers depending on the substitution pattern and the orientation of the substituents relative to the ring. For a disubstituted cycloalkane, isomers can be classified as cis or trans based on whether the substituents are on the same or opposite sides of the ring's plane. uou.ac.in
In the context of this compound, while the molecule itself does not possess a chiral center, the spatial arrangement of the cyclobutoxy ring can be a source of stereoisomerism. The analysis of such isomers typically involves advanced analytical techniques capable of distinguishing between molecules with the same connectivity but different spatial arrangements.
Isomer Separation Techniques
The separation of potential stereoisomers of this compound would likely employ chromatographic methods. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of isomers. nih.gov For chiral compounds, specialized chiral stationary phases (CSPs) are often used. acs.org Although this compound is not inherently chiral, the principles of chromatographic separation can be applied to separate any existing diastereomers.
Other chromatographic techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) can also be utilized for the separation of isomers, including those of pyrimidine derivatives. nih.govscilit.com The choice of method would depend on the physicochemical properties of the isomers, such as their volatility and polarity.
The following table summarizes potential analytical techniques that could be employed for the stereochemical analysis and isomer separation of this compound and its derivatives, based on established methods for similar compounds.
| Analytical Technique | Principle of Separation/Analysis | Potential Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. Chiral HPLC uses a chiral stationary phase to separate enantiomers. | Separation of potential diastereomers. Analysis of enantiomeric purity if chiral derivatives are synthesized. nih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. Chiral GC columns can be used for enantiomeric separation. | Analysis of volatile derivatives of the compound and separation of any stereoisomers. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | A preliminary method to assess the presence of multiple isomers and to monitor the progress of separation. scilit.com |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Determination of the absolute configuration of chiral derivatives or related chiral molecules. researchgate.net |
| Raman Optical Activity (ROA) | Measures the difference in the intensity of Raman scattering from a chiral molecule for right and left circularly polarized incident light. | Complementary to VCD for the stereochemical analysis of chiral molecules in solution. researchgate.net |
Detailed research findings on the specific stereochemical analysis and isomer separation of this compound are not extensively available in the public domain. However, the synthesis of chiral pyrimidine derivatives is an active area of research, with various methods being developed for the enantioselective synthesis and separation of such compounds. rsc.orgacs.org These methodologies could potentially be adapted for the stereochemical investigation of this compound.
Vii. Computational and Chemoinformatic Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target (e.g., a protein receptor).
For pyrimidine (B1678525) carboxylic acid derivatives, molecular docking simulations are employed to predict how they fit into the binding site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction.
Key interactions typically observed for this class of compounds include:
Hydrogen Bonds: The carboxylic acid group and nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the protein's active site.
Hydrophobic Interactions: The cyclobutoxy group provides a hydrophobic region that can interact favorably with nonpolar pockets within the binding site.
Salt Bridges: The carboxylic acid moiety can form strong ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine (B10760008) in the binding site, significantly enhancing affinity. nih.gov
Studies on related compounds, such as pyrimidine-based inhibitors, have demonstrated strong binding to various protein kinases and enzymes. The predicted interactions from these models are fundamental for understanding the structural basis of their biological activity.
Table 1: Example Docking Scores and Key Interacting Residues for Pyrimidine Derivatives Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Ionic Interactions (Residues) |
|---|---|---|---|
| Derivative A | -9.5 | ASP145, GLN85 | LEU22, VAL30, LYS87 (Ionic) |
| Derivative B | -8.8 | GLN85, SER144 | LEU22, PHE143 |
| Derivative C | -10.2 | ASP145, GLN85, LYS87 | LEU22, VAL30, ILE142, LYS87 (Ionic) |
Note: This table is illustrative and represents typical data obtained from docking studies of related pyrimidine compounds, not specifically 2-Cyclobutoxypyrimidine-5-carboxylic acid.
By visualizing the binding pose from docking simulations, researchers can elucidate the compound's mechanism of action at the molecular level. For instance, if a pyrimidine carboxylic acid derivative is shown to bind within the ATP-binding pocket of a protein kinase, it suggests a mechanism of competitive inhibition. The simulation can reveal which specific amino acids are crucial for binding; for example, the carboxylic acid forming a salt bridge with a conserved lysine residue is often a key determinant of inhibitory activity. nih.gov This detailed molecular view helps explain structure-activity relationships (SAR) and guides further optimization of the compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. omicsonline.org
For a series of pyrimidine carboxylic acid analogues, a QSAR model can be developed to predict their biological activity (e.g., inhibitory concentration, IC50) based on calculated molecular descriptors. These descriptors quantify various physicochemical properties, such as electronic (charge distribution), steric (size and shape), and hydrophobic characteristics.
A robust QSAR model is characterized by strong statistical metrics, such as a high squared correlation coefficient (R²) for the training set and a high cross-validation coefficient (Q²) for the test set. For instance, a QSAR study on pyrimidine derivatives designed as DNA inhibitors yielded a model with R² = 0.9487 and Q² = 0.8361, indicating excellent predictive power. benthamdirect.com Such models are invaluable for predicting the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 2: Statistical Parameters for a Typical Atom-Based QSAR Model for Pyrimidine Analogues
| Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.95 | Indicates the goodness of fit for the training set data. |
| Q² (Cross-Validation Coefficient) | 0.84 | Measures the predictive ability of the model for the test set. |
| F-value | 150.7 | Indicates the statistical significance of the model. |
| RMSE (Root Mean Square Error) | 0.25 | Represents the deviation between predicted and actual values. |
Note: This table presents example statistical data from a representative QSAR study on related pyrimidine derivatives. benthamdirect.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R).
Once a pharmacophore model is developed from a set of active molecules, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify new molecules that match the model and are therefore likely to be active. For pyrimidine derivatives, a common pharmacophore model might include a hydrogen bond acceptor (from the pyrimidine nitrogens), a hydrogen bond donor/acceptor (from the carboxylic acid), and a hydrophobic feature (from the cyclobutoxy group). A study on pyrimidine derivatives identified a five-feature hypothesis, DHHRR_1 (Donor, Hydrophobic, Hydrophobic, Ring, Ring), as the best model for predicting activity. benthamdirect.com
Computational Design of Novel Pyrimidine Carboxylic Acid Analogues
The ultimate goal of these computational studies is to guide the rational design of novel analogues with improved properties. nih.govresearchgate.net Insights gained from molecular docking, QSAR, and pharmacophore models are integrated to propose specific structural modifications. mdpi.comnih.gov
For example:
Docking studies might reveal an unoccupied hydrophobic pocket near the cyclobutoxy group, suggesting that replacing it with a larger hydrophobic group could enhance binding affinity.
QSAR models might indicate that increasing the electron-withdrawing nature of a substituent at a certain position correlates with higher activity, guiding chemists to add groups like halogens or nitro groups.
Pharmacophore models can be used to design entirely new scaffolds that maintain the crucial 3D arrangement of features while having a completely different core structure, a process known as scaffold hopping.
This iterative cycle of computational design, followed by chemical synthesis and biological testing, significantly accelerates the drug discovery process, making it more efficient and cost-effective. researchgate.net
Theoretical Chemistry Calculations (e.g., DFT, ab initio methods)
Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of this compound at an atomic and electronic level. While specific computational studies exclusively focused on this molecule are not extensively available in public literature, the well-established body of research on related pyrimidine carboxylic acids allows for a robust extrapolation of the methodologies and expected findings. Density Functional Theory (DFT) and ab initio methods are the principal tools for such investigations, offering deep insights into molecular geometry, electronic structure, and reactivity.
DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in accurately modeling the structural and electronic properties of pyrimidine derivatives. nih.govresearchgate.net These calculations are typically paired with Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), to provide a reliable balance between computational cost and accuracy. researchgate.netnih.gov
One of the primary applications of these methods is the determination of the molecule's equilibrium geometry. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution, using models like the Polarizable Continuum Model (PCM). For the pyrimidine-5-carboxylic acid core, DFT has been used to calculate its structure, showing excellent agreement with experimental X-ray diffraction data. researchgate.net The planarity of the pyrimidine ring and the orientation of the carboxylic acid group are key parameters determined through these calculations. The addition of the 2-cyclobutoxy group introduces conformational flexibility, and theoretical methods are essential for identifying the lowest energy conformers.
Furthermore, DFT is employed to analyze the electronic properties of the molecule. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and compute the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For pyrimidine derivatives, the nitrogen atoms in the ring and the oxygen atoms of the carboxyl group are typically regions of high electron density, influencing their interaction with biological targets.
Vibrational analysis is another significant aspect of theoretical calculations. By computing the harmonic frequencies using DFT, researchers can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands. For instance, the characteristic stretching frequencies of the C=O, C-O, C-N, and C-H bonds in this compound can be precisely calculated.
Quantum chemical approaches are also used to estimate physicochemical properties like the acid dissociation constant (pKa). nih.govnih.gov By calculating the energy difference between the protonated and deprotonated forms of the molecule in a solvated state, a theoretical pKa value can be derived. nih.gov This is crucial for understanding the molecule's behavior in a biological environment, as the ionization state affects solubility, membrane permeability, and receptor binding. For pyrimidines, DFT calculations at the B3LYP/6-31+G(d,p) level with a solvent model have yielded excellent estimations of pKa values. nih.govnih.gov
Below are illustrative tables representing the types of data that would be generated from DFT calculations on the parent compound, pyrimidine-5-carboxylic acid, which serves as a foundational model for its 2-cyclobutoxy derivative.
Table 1: Calculated Geometric Parameters for Pyrimidine-5-carboxylic Acid (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 | 1.34 Å |
| C4-C5 | 1.40 Å | |
| C5-C(carboxyl) | 1.48 Å | |
| C(carboxyl)-O1 | 1.22 Å (C=O) | |
| C(carboxyl)-O2 | 1.35 Å (C-OH) | |
| Bond Angle | N1-C2-N3 | 127.5° |
| C4-C5-C6 | 117.0° | |
| C4-C5-C(carboxyl) | 121.0° | |
| Dihedral Angle | C4-C5-C(carboxyl)-O1 | ~0° / ~180° |
Note: These are representative values for the core structure. The actual values for this compound would be influenced by the cyclobutoxy group.
Table 2: Calculated Electronic Properties for Pyrimidine-5-carboxylic Acid (DFT/B3LYP/6-311G(d,p))
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Note: These values provide a baseline for understanding the electronic behavior of the pyrimidine carboxylic acid scaffold.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of Pyrimidine-5-carboxylic Acid
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 cm⁻¹ |
| C=O Stretch | Carboxylic Acid | ~1720 cm⁻¹ |
| C=N Stretch | Pyrimidine Ring | ~1580 cm⁻¹ |
| C-O Stretch | Carboxylic Acid | ~1250 cm⁻¹ |
Note: These frequencies are unscaled and represent typical outputs from DFT calculations for vibrational analysis.
Viii. Research Outlook and Future Directions
Development of Novel Synthetic Methodologies for 2-Cyclobutoxypyrimidine-5-carboxylic Acid
The efficient synthesis of pyrimidine (B1678525) cores is a cornerstone of medicinal chemistry. nih.gov While classical methods like the Biginelli reaction provide a foundation, future research is focused on developing more efficient, versatile, and environmentally benign routes to produce complex pyrimidine derivatives. nih.govresearchgate.net For a molecule like this compound, research is anticipated to move beyond traditional multi-step procedures which may suffer from low yields. ucla.edu
A key area of development is the creation of general procedures for 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the target acid. One established high-yield method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, providing a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org
Future methodologies are likely to explore:
Green Chemistry Approaches: The use of environmentally friendly catalysts and solvents is a major thrust in modern chemical synthesis. orientjchem.org One-pot syntheses using catalysts like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media represent a promising green alternative for constructing the pyrimidine core. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance reaction efficiency, improve safety, and facilitate scale-up, making it an attractive platform for synthesizing novel pyrimidine libraries.
| Methodology | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Amidinium Salt Condensation | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt, amidinium salts | High-yielding, direct approach for 2-substituted pyrimidines | organic-chemistry.org |
| Minisci-type Radical Reaction | Fe(II)-mediated redox decomposition of 2-hydroperoxy-2-hydroxypropanoates | Novel regioselectivity, potential for late-stage functionalization | ucla.edu |
| Green Catalysis | Cerium(IV) ammonium nitrate (CAN) catalyst, water as solvent | Environmentally benign, potentially simplified workup | researchgate.net |
Exploration of Diverse Derivatization Strategies for Enhanced Specificity
The therapeutic potential of a core scaffold is unlocked through systematic derivatization to optimize its interaction with biological targets. The structure of this compound offers several key sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.
Carboxylic Acid (C5-Position): This is the most versatile functional group for derivatization. It can be readily converted into a wide array of functional groups, including amides, esters, and hydrazides, allowing for the introduction of diverse substituents to probe interactions with target proteins. Postsynthetic modification techniques are well-established for pyrimidines bearing carboxylic acid equivalents at the C5 position. nih.gov
Cyclobutoxy Group (C2-Position): The ether linkage and the cycloalkyl ring can be modified. Varying the size and nature of the alkoxy group (e.g., replacing cyclobutoxy with cyclopentoxy, or introducing substituents on the ring) can influence steric and electronic properties, affecting target binding and pharmacokinetic profiles.
Pyrimidine Ring: While the ring itself is relatively stable, synthetic precursors can be designed to allow for further functionalization. For instance, starting with a halogenated pyrimidine allows for the introduction of various groups via cross-coupling reactions like the Suzuki-Miyaura coupling or through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This strategy is widely used to build complex, biologically active pyrimidines. nih.gov
| Modification Site | Reaction Type | Resulting Functional Group | Purpose |
|---|---|---|---|
| C5-Carboxylic Acid | Amide Coupling | Amides | Introduce H-bond donors/acceptors, vary substituents |
| C5-Carboxylic Acid | Esterification | Esters | Modulate polarity and cell permeability |
| C2-Position | Precursor Synthesis | Varying Alkoxy/Alkyl Groups | Probe steric and hydrophobic interactions |
| Pyrimidine Core | Suzuki Coupling (on halo-precursor) | Aryl/Heteroaryl Groups | Expand molecular complexity, explore new binding pockets |
| Pyrimidine Core | SNAr (on halo-precursor) | Amines, Ethers, Thioethers | Introduce diverse functional groups |
Advanced Mechanistic Investigations of Biological Activities
Identifying the biological activity of novel pyrimidine derivatives is the first step; understanding the underlying mechanism of action is crucial for further development. remedypublications.com Future research on derivatives of this compound will require a suite of advanced biochemical and biophysical techniques. Given that pyrimidine analogues have shown activity against a wide range of metabolic enzymes and protein kinases, initial investigations would likely focus on these areas. researchgate.netmdpi.com
Potential mechanistic studies include:
Enzyme Inhibition Assays: Screening new derivatives against panels of relevant enzymes (e.g., kinases, cholinesterases, carbonic anhydrases) can identify specific targets. researchgate.net Subsequent kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), providing insight into how the compound interacts with the enzyme. researchgate.net
Molecular Docking: In silico molecular modeling can predict the binding poses of derivatives within the active site of a target protein. remedypublications.commdpi.com This computational approach helps to rationalize observed SAR and guide the design of new analogues with improved potency and selectivity. remedypublications.com
Biophysical Binding Assays: Techniques such as spectrofluorometry can be used to study the direct binding of a compound to a target protein, like bovine serum albumin (BSA), and determine binding constants. researchgate.net Changes in the intrinsic fluorescence of proteins upon ligand binding can confirm interaction and quantify affinity. researchgate.net
Cell-Based Assays: Evaluating the effect of compounds on cellular pathways in relevant cell lines (e.g., cancer cell lines) is essential to confirm that in vitro activity translates into a desired cellular response. nih.gov
Integration of Multidisciplinary Approaches in Pyrimidine Research
The modern drug discovery and materials science landscape is inherently multidisciplinary. chemscene.com Advancing the research on this compound and its derivatives will depend on the seamless integration of multiple fields.
A successful research program would involve a cyclical and collaborative workflow:
Computational Chemistry: Researchers will use in silico methods to design virtual libraries of derivatives and predict their properties, including binding affinity for specific targets and ADME (absorption, distribution, metabolism, and excretion) characteristics. remedypublications.com
Synthetic Chemistry: Guided by computational predictions, synthetic chemists will develop efficient routes to synthesize the most promising compounds and build a focused library for testing. mdpi.com
Chemical Biology & Pharmacology: Biologists will test the synthesized compounds in in vitro and cell-based assays to determine their biological activity and mechanism of action. researchgate.netchemscene.com
Structural Biology: For highly active compounds, structural biologists may use techniques like X-ray crystallography to determine the high-resolution structure of the compound bound to its protein target. This provides definitive proof of the binding mode and offers unparalleled insight for the next round of drug design.
This integrated strategy, combining predictive modeling with empirical synthesis and biological testing, accelerates the discovery process and increases the likelihood of developing potent and selective molecules for a variety of applications. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclobutoxypyrimidine-5-carboxylic acid in academic research?
- Methodological Answer : A five-step synthesis protocol is commonly employed, involving cyclobutoxylation and carboxylation. For example, analogous pyrimidine-5-carboxylic acid derivatives have been synthesized via parallel solution-phase approaches, starting from itaconic acid and proceeding through cyclization and amidation steps. Modifications can include substituting cyclobutanol derivatives to optimize yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the cyclobutoxy and pyrimidine ring connectivity.
- IR spectroscopy to identify carboxylic acid (-COOH) and ether (-O-) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve bond angles and distances, as demonstrated in structurally related pyrimidine-carboxylic acids .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.
- Employ local exhaust ventilation or closed systems to minimize inhalation risks.
- Follow guidelines for carboxylic acid handling, including neutralization procedures for spills .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclobutoxylation efficiency.
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may facilitate coupling reactions.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization, as seen in analogous pyrimidine syntheses .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the pyrimidine ring and the steric constraints of the cyclobutoxy group.
- Molecular docking studies may predict interactions with biological targets (e.g., enzymes), leveraging structural data from NIST databases .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Standardize assays : Adopt impedance cardiography-inspired methodological rigor (e.g., controlled buffer conditions, replicate experiments) to ensure reproducibility .
- Cross-validate results : Use orthogonal techniques (e.g., enzyme inhibition assays vs. cellular viability tests) to confirm activity trends .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer :
- Non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .
Q. How can researchers address inconsistencies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in the cyclobutoxy group).
- COSY/NOESY experiments to confirm through-space couplings and rule out impurities .
Safety and Compliance
Q. What disposal protocols are recommended for this compound waste?
- Methodological Answer :
- Neutralize acidic waste with sodium bicarbonate before disposal.
- Follow institutional guidelines for hazardous organic waste, including labeling and segregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
